

"4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline" CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

Cat. No.: B185569

[Get Quote](#)

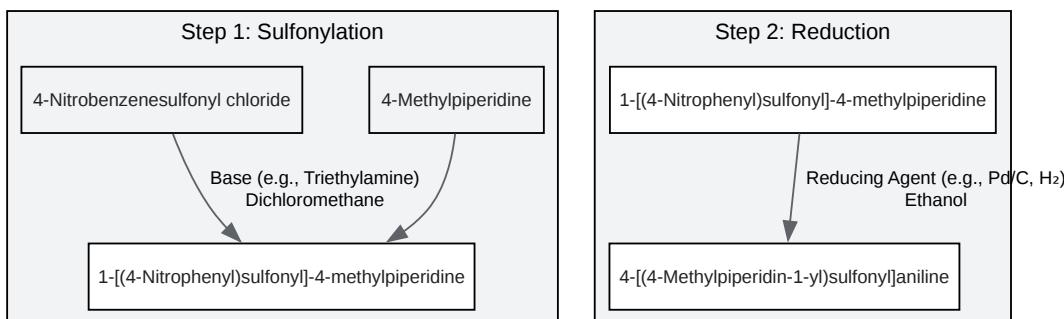
In-Depth Technical Guide: 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

CAS Number: 314285-39-7

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline**, a compound of interest for researchers and professionals in drug development and medicinal chemistry.

Chemical and Physical Properties

4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline is a solid organic compound.^[1] While specific experimental data for some physical properties are not widely published, its key identifiers and computed properties are summarized below. For safe handling, it is recommended to wear protective glasses, clothing, and gloves, and to avoid skin contact.^[2] For long-term storage, it should be kept in a dry, sealed container at -20°C for up to two years, with shorter-term storage at -4°C for one to two weeks being acceptable.^[2]


Property	Value	Reference
CAS Number	314285-39-7	[3]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₂ S	[3]
Molecular Weight	254.34 g/mol	[2]
IUPAC Name	4-[(4-methylpiperidin-1-yl)sulfonyl]aniline	[3]
Synonyms	4-(4-METHYLPIPERIDINE-1-SULFONYL)ANILINE, 4-((4-METHYLPIPERIDIN-1-YL)SULFONYL)ANILINE	[3]
Physical Form	Solid	[1]
Storage Conditions	Short-term: -4°C (1-2 weeks), Long-term: -20°C (1-2 years)	[2]

Synthesis

The synthesis of **4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline** typically involves a multi-step chemical process. While a specific detailed protocol for this exact compound is not readily available in the public domain, a general synthetic approach can be inferred from the synthesis of similar sulfonamide derivatives. The process generally involves the reaction of a substituted sulfonyl chloride with 4-methylpiperidine, followed by modifications to introduce the aniline group.

A plausible synthetic route is outlined below. This should be considered a general guide, and specific reaction conditions would require optimization.

General Synthetic Workflow for 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

[Click to download full resolution via product page](#)

A plausible synthetic workflow for the target compound.

Experimental Protocol (Representative)

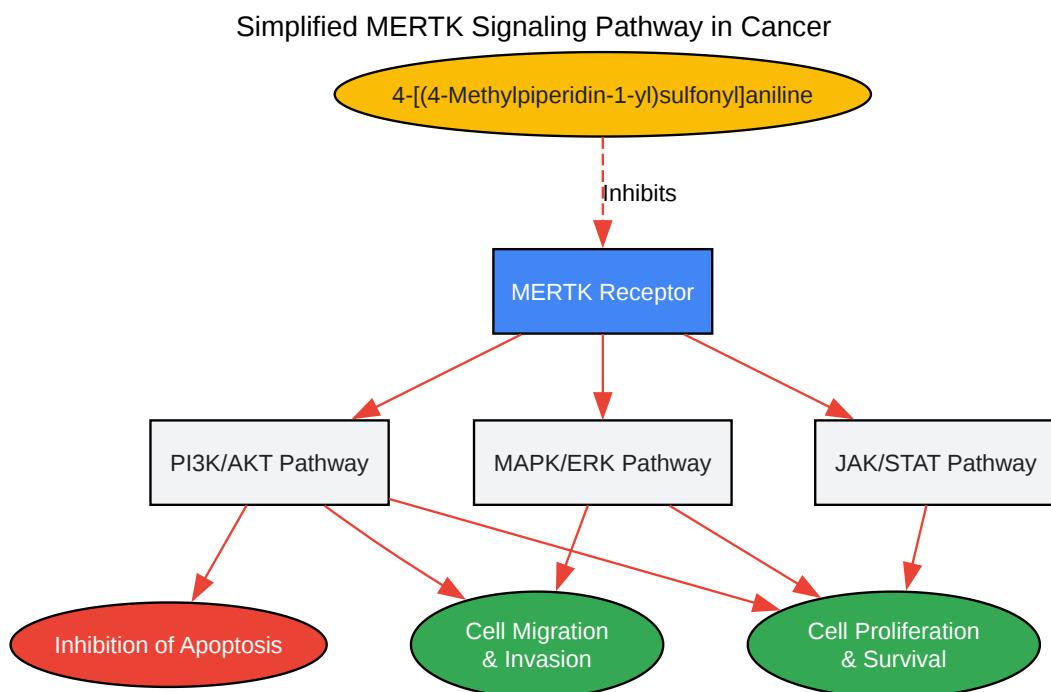
The following is a representative protocol for the synthesis of a sulfonamide, which can be adapted for the synthesis of **4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline**.

Step 1: Synthesis of 1-[(4-Nitrophenyl)sulfonyl]-4-methylpiperidine

- In a round-bottom flask, dissolve 4-nitrobenzenesulfonyl chloride in an anhydrous solvent such as dichloromethane.
- Add a base, for example, triethylamine (1.2 equivalents), to the solution.
- Cool the mixture in an ice bath.
- Slowly add 4-methylpiperidine (1.1 equivalents) to the reaction mixture.
- Allow the reaction to stir at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).

- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of **4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline**


- Dissolve the product from Step 1 in a suitable solvent such as ethanol.
- Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
- Stir the mixture under a hydrogen atmosphere at room temperature until the reduction of the nitro group is complete (monitored by TLC).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the final product, **4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline**.

Biological Activity and Potential Applications

Emerging research suggests that **4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline** possesses promising anticancer properties, potentially acting as an inhibitor of Mer-tyrosine kinase (MERTK).^[4]

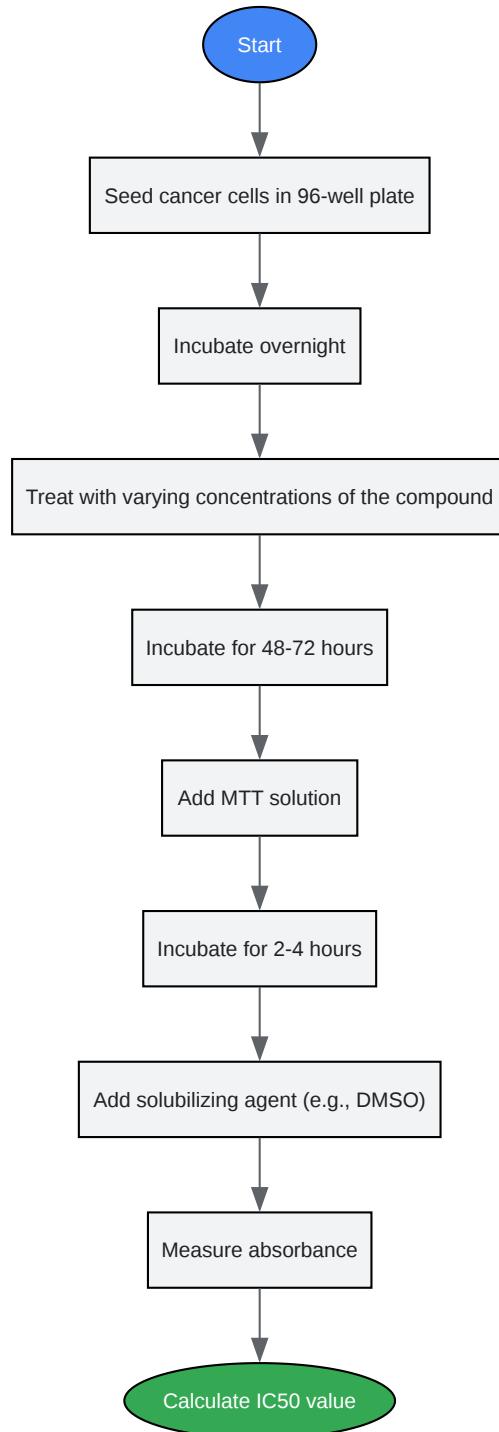
MERTK Inhibition and Signaling Pathway

MERTK is a receptor tyrosine kinase that, when overexpressed in various cancers, can promote tumor cell survival, proliferation, and migration.^{[5][6]} Inhibition of MERTK is therefore a promising strategy for cancer therapy. The MERTK signaling pathway involves several downstream effectors that contribute to these pro-oncogenic functions.^[7]

[Click to download full resolution via product page](#)

Inhibition of MERTK by the compound can disrupt downstream signaling.

Anticancer Activity


Studies on hybrid molecules incorporating a 1-(methylpiperidin-4-yl)aniline moiety have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (non-small cell lung cancer), MCF-7, and MDA-MB-231 (breast cancer).^[8] For instance, a hybrid compound, IK5, showed IC₅₀ values of 0.36 μM, 0.42 μM, and 0.80 μM against A549, MCF-7, and MDA-MB-231 cells, respectively.^[8] This suggests that the **4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline** scaffold is a promising pharmacophore for the development of novel anticancer agents.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxic activity of a compound against cancer cell lines.

- Cell Culture: Culture A549, MCF-7, and MDA-MB-231 cells in appropriate media and conditions.
- Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline** for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity (MTT) Assay

[Click to download full resolution via product page](#)

A typical workflow for assessing the cytotoxicity of a compound.

Conclusion

4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline is a compound with significant potential in the field of medicinal chemistry, particularly as a scaffold for the development of novel anticancer agents. Its likely mechanism of action through the inhibition of key signaling pathways such as MERTK makes it a valuable subject for further investigation. The provided information on its properties, synthesis, and biological activities serves as a foundational guide for researchers and drug development professionals. Further experimental validation is necessary to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2abiotech.net [2abiotech.net]
- 5. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [PDF] Molecular Pathways Molecular Pathways : MERTK Signaling in Cancer | Semantic Scholar [semanticscholar.org]
- 8. Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][1,2,4]Triazine and 1-(Methylpiperidin-4-yl) Aniline-Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline" CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b185569#4-4-methylpiperidin-1-yl-sulfonyl-aniline-cas-number-and-properties\]](https://www.benchchem.com/product/b185569#4-4-methylpiperidin-1-yl-sulfonyl-aniline-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com